

Application Notes and Protocols for Investigating Protease Inhibition Using Olgotrelvir

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Compound of Interest

Compound Name: *Olgotrelvir*

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Abstract

Olgotrelvir (formerly STI-1558) is a novel, orally bioavailable prodrug that is rapidly converted to its active form, AC1115.[1][2] It functions as a potent dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L (CTSL).[3][1][4] This dual mechanism of action is unique, as it simultaneously blocks viral replication by inhibiting Mpro, an enzyme essential for processing viral polyproteins, and impedes viral entry into host cells by inhibiting CTSL, a host protease crucial for the fusion of the viral and endosomal membranes.[1][2][5] These application notes provide detailed protocols for utilizing **Olgotrelvir** to investigate protease inhibition in biochemical and cell-based assays.

Introduction

The emergence of viral diseases, such as COVID-19, has underscored the urgent need for effective antiviral therapeutics. Viral proteases are attractive drug targets due to their essential role in the viral life cycle. **Olgotrelvir** represents a next-generation antiviral agent with a dual-targeting strategy that may offer advantages in terms of efficacy and the potential to overcome drug resistance.[5] By inhibiting both a viral and a host protease, **Olgotrelvir** presents a multifaceted approach to antiviral therapy. These protocols are designed to enable researchers to effectively use **Olgotrelvir** as a tool to study the inhibition of Mpro and Cathepsin L.

Data Presentation

Table 1: In Vitro Inhibitory Activity of AC1115 (Active form of Olgotrelvir)

Target Protease	Substrate/Variant	IC50	Reference
SARS-CoV-2 Mpro	WA-1	2.7 nM	[6]
SARS-CoV-2 Mpro	Omicron	14.3 nM	[6]
Human Cathepsin L	27.4 pM	[6]	

Table 2: Antiviral Activity of Olgotrelvir/AC1115 in Cell-Based Assays

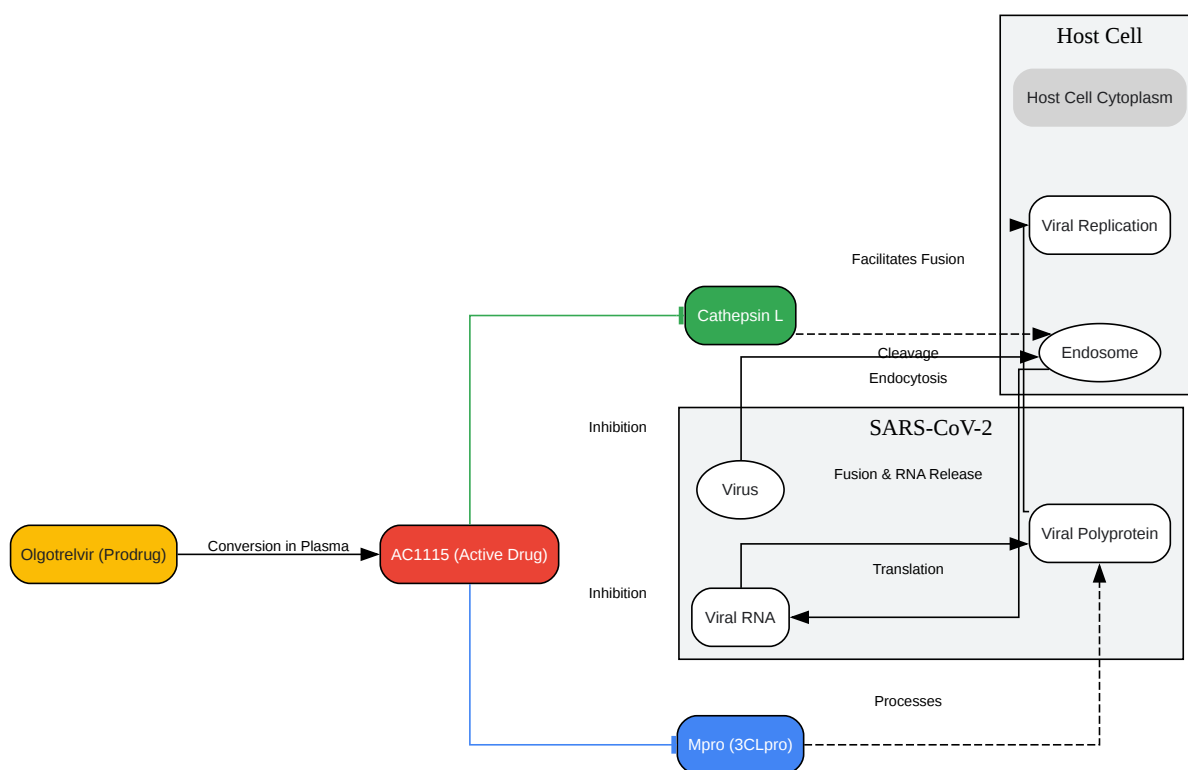
Cell Line	SARS-CoV-2 Variant	EC50	Reference
Vero E6	WA-1	1 µM	[6]
Vero E6	Omicron BA.5	0.8 µM	[6]
Differentiated Normal Human Bronchial Epithelial Cells	Omicron BA.5	<41 nM	[6]
Vero E6	WA-1, Alpha, Beta, Delta, Lambda, Gamma	0.28 to 4.26 µM	[4][7]

Table 3: Pseudovirus Entry Inhibition by Olgotrelvir

Assay	IC50	Reference
SARS-CoV-2 S protein pseudotyped ΔG-luciferase rVSV	54.5-81.4 nM	[6]

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the dual inhibitory mechanism of **Olgotrelvir**'s active form, AC1115.



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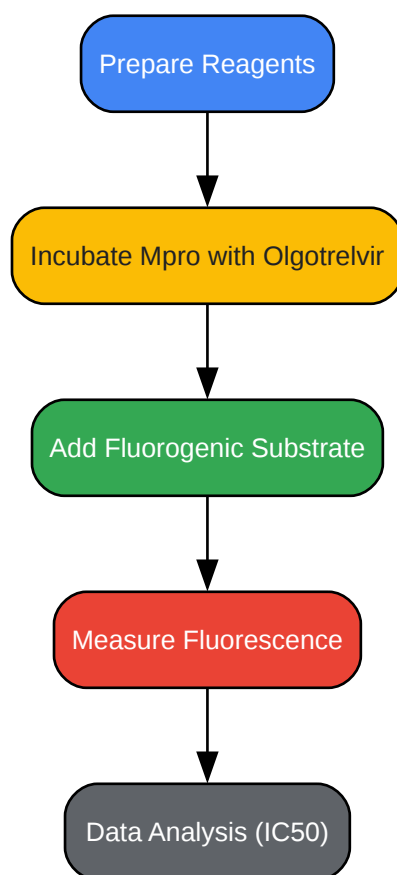
Caption: Dual inhibitory mechanism of **Olgotrelvir**'s active form, AC1115.

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic)

This protocol describes a fluorogenic in vitro assay to determine the inhibitory activity of **Olgotrelvir** against SARS-CoV-2 Mpro.

Workflow Diagram:



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Caption: Workflow for the Mpro fluorogenic inhibition assay.

Materials:

- Recombinant SARS-CoV-2 Mpro
- Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
- Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
- **Olgotrelvir** (or its active form AC1115)

- 384-well black microplates
- Fluorescence plate reader

Procedure:

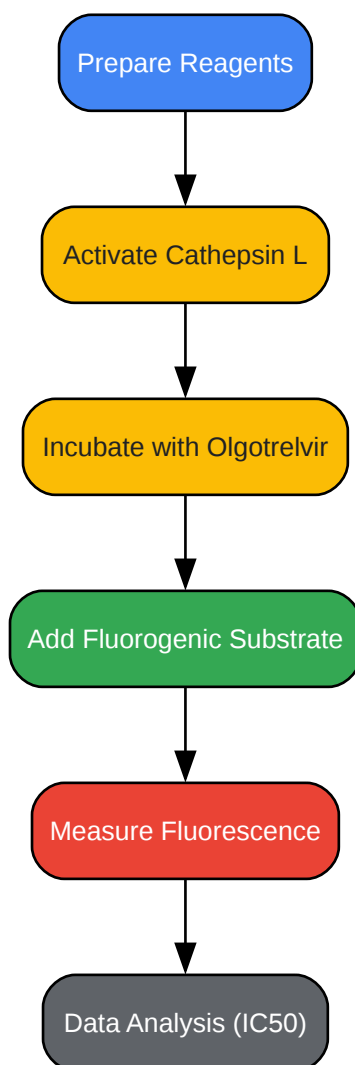
- Reagent Preparation:
 - Prepare a stock solution of **Olgotrelvir** in DMSO.
 - Prepare serial dilutions of **Olgotrelvir** in Assay Buffer.
 - Dilute recombinant Mpro to the desired concentration in Assay Buffer.
 - Prepare the fluorogenic substrate in Assay Buffer.
- Assay Protocol:
 - Add 5 μ L of diluted **Olgotrelvir** or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
 - Add 10 μ L of diluted Mpro to each well.
 - Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding 5 μ L of the fluorogenic substrate to each well.
 - Immediately place the plate in a fluorescence plate reader.
- Data Acquisition:
 - Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
- Data Analysis:
 - Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each concentration of **Olgotrelvir**.

- Normalize the velocities to the vehicle control (100% activity).
- Plot the percent inhibition versus the logarithm of the **Olgotrelvir** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cathepsin L Inhibition Assay (Fluorogenic)

This protocol outlines a fluorogenic assay to measure the inhibitory effect of **Olgotrelvir** on human Cathepsin L activity.

Workflow Diagram:



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Caption: Workflow for the Cathepsin L fluorogenic inhibition assay.

Materials:

- Recombinant human Cathepsin L
- Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
- Assay Buffer: 100 mM Sodium Acetate pH 5.5, 1 mM EDTA, 5 mM DTT
- **Olgotrelvir**
- 384-well black microplates
- Fluorescence plate reader

Procedure:

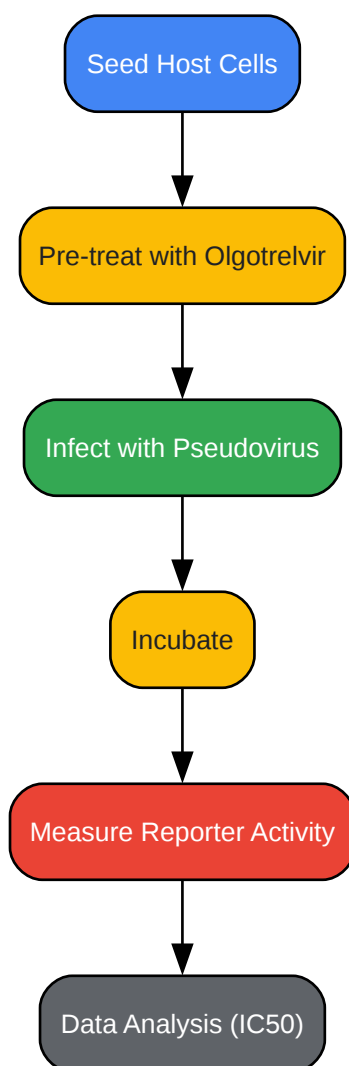
- Reagent Preparation:
 - Prepare a stock solution of **Olgotrelvir** in DMSO.
 - Create serial dilutions of **Olgotrelvir** in Assay Buffer.
 - Dilute recombinant Cathepsin L in Assay Buffer.
 - Prepare the fluorogenic substrate in Assay Buffer.
- Assay Protocol:
 - Add 5 µL of diluted **Olgotrelvir** or vehicle control to the wells.
 - Add 10 µL of diluted Cathepsin L to each well.
 - Incubate at 37°C for 15 minutes to allow for enzyme activation and inhibitor binding.
 - Start the reaction by adding 5 µL of the fluorogenic substrate.
- Data Acquisition:

- Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
- Data Analysis:
 - Determine the initial reaction velocity for each inhibitor concentration.
 - Normalize the data to the vehicle control.
 - Plot the percent inhibition against the log of **Olgotrelvir** concentration and calculate the IC50 value using a suitable curve-fitting algorithm.

Pseudovirus Entry Inhibition Assay

This protocol describes a cell-based assay using pseudotyped viral particles to assess the ability of **Olgotrelvir** to inhibit SARS-CoV-2 Spike-mediated entry into host cells.

Workflow Diagram:



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Caption: Workflow for the pseudovirus entry inhibition assay.

Materials:

- Host cells expressing ACE2 and TMPRSS2 (e.g., HEK293T-ACE2/TMPRSS2)
- SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., Luciferase or GFP)
- Complete cell culture medium
- **Olgotrelvir**

- 96-well white or clear-bottom plates
- Luminometer or fluorescence microscope/plate reader

Procedure:

- Cell Seeding:
 - Seed host cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
 - Incubate overnight at 37°C, 5% CO₂.
- Inhibitor Treatment:
 - Prepare serial dilutions of **Olgotrelvir** in cell culture medium.
 - Remove the old medium from the cells and add the medium containing the different concentrations of **Olgotrelvir** or a vehicle control.
 - Incubate for 1-2 hours at 37°C.
- Pseudovirus Infection:
 - Add the SARS-CoV-2 pseudovirus to each well at a pre-determined multiplicity of infection (MOI).
 - Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
- Reporter Gene Measurement:
 - If using a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
 - If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or plate reader.
- Data Analysis:

- Normalize the reporter signal to the vehicle control (100% entry).
- Plot the percent inhibition versus the log of the **Olgotrelvir** concentration and determine the IC50 value.

Conclusion

Olgotrelvir is a valuable research tool for investigating the dual inhibition of viral and host proteases. The protocols provided herein offer robust methods for characterizing its inhibitory activity in both biochemical and cellular contexts. These assays can be adapted for high-throughput screening of other potential protease inhibitors and for studying the mechanisms of viral entry and replication. The unique dual-targeting nature of **Olgotrelvir** makes it an important compound for the development of next-generation antiviral therapies.

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